N-[(2-propylpyrazol-3-yl)methyl]ethanamine;hydrochloride
Description
N-[(2-Propylpyrazol-3-yl)methyl]ethanamine hydrochloride is a synthetic organic compound featuring a pyrazole ring substituted with a propyl group at the 2-position, linked via a methylene bridge to an ethanamine backbone, with a hydrochloride counterion.
Properties
Molecular Formula |
C9H18ClN3 |
|---|---|
Molecular Weight |
203.71 g/mol |
IUPAC Name |
N-[(2-propylpyrazol-3-yl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C9H17N3.ClH/c1-3-7-12-9(5-6-11-12)8-10-4-2;/h5-6,10H,3-4,7-8H2,1-2H3;1H |
InChI Key |
SQKJDNWJPSFCCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNCC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-propylpyrazol-3-yl)methyl]ethanamine;hydrochloride typically involves the formation of the pyrazole ring followed by the introduction of the ethanamine group. One common method involves the reaction of 2-propylpyrazole with formaldehyde and ethanamine under acidic conditions to form the desired compound. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(2-propylpyrazol-3-yl)methyl]ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The ethanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule .
Scientific Research Applications
N-[(2-propylpyrazol-3-yl)methyl]ethanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-propylpyrazol-3-yl)methyl]ethanamine;hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Pharmacological and Toxicological Profiles
- 25X-NBOMe Series (e.g., 25C-NBOMe): These compounds exhibit high potency at serotonin 5-HT2A receptors (EC50 ~0.1–1 nM), leading to severe neurotoxicity and fatalities at low doses (0.5–1 mg) .
- Pyrazole Derivatives : Pyrazole-containing compounds (e.g., agrochemicals in ) often target insect nicotinic acetylcholine receptors. The propyl substitution in the target compound may influence lipophilicity and metabolic stability.
- Halogenated Analogs (e.g., ): Chlorine or bromine substituents enhance binding affinity to biological targets, as seen in antifungal agents like miconazole .
Physicochemical Properties
- Solubility : Hydrochloride salts (common in all listed compounds) improve water solubility, critical for bioavailability.
- Aromatic vs. Heterocyclic Cores : Pyrazole (target compound) and furan () rings offer distinct electronic properties compared to dimethoxyphenyl (NBOMe series) or benzimidazole () systems, affecting receptor interactions.
Biological Activity
N-[(2-propylpyrazol-3-yl)methyl]ethanamine;hydrochloride is a synthetic compound notable for its diverse biological activities and potential therapeutic applications. This article explores its mechanisms of action, biological interactions, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with a propyl group and an ethanamine moiety. Its molecular formula is CHN·HCl, with a molecular weight of 265.78 g/mol. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in pharmacological research.
The biological activity of this compound primarily involves enzyme inhibition and receptor binding. The compound can modulate the activity of various enzymes by binding to their active sites, thereby inhibiting substrate binding and catalytic activity. This property positions it as a valuable tool in the development of therapies targeting inflammatory and microbial diseases.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to affect several metabolic pathways by altering enzyme activities through competitive inhibition or allosteric modulation. Such interactions are crucial for understanding its therapeutic potential and side effects.
Biological Activity Overview
The compound has demonstrated various biological activities, including:
- Antimicrobial Properties : Exhibits inhibitory effects against specific bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Modulates inflammatory pathways, indicating its use in managing inflammatory diseases.
- Analgesic Activity : Potentially reduces pain through its interaction with pain-related pathways.
Case Studies and Research Findings
- Enzyme Interaction Studies : A study highlighted that this compound interacts with enzymes involved in metabolic processes, demonstrating its ability to inhibit enzyme activity effectively.
- Pharmacological Applications : Research has explored its derivatives for potential pharmacological activities, including anti-inflammatory and analgesic properties, showcasing the compound's versatility in therapeutic applications.
- Comparative Studies : Comparative analysis with structurally similar compounds revealed that variations in substitution patterns significantly influence biological activity and binding affinities. For instance:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[(2-ethylpyrazol-3-yl)methyl]ethanamine;hydrochloride | Ethyl group instead of propyl | Potentially different binding affinities |
| 2-(1-methylpyrazol-3-yl)ethanamine;hydrochloride | Methyl substitution on pyrazole | Different pharmacological profiles |
| N-[2-(allyloxy)benzyl]-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]ethanamine | Contains an allyloxy group | Broader range of applications due to benzyl substitution |
This table illustrates the diversity among similar compounds and emphasizes the unique aspects of this compound that may enhance its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
